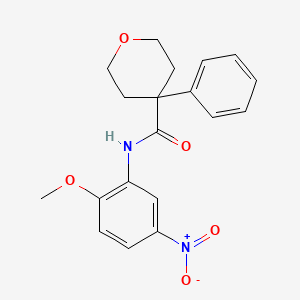
N-(4-fluorobenzyl)-4-methyl-N-phenylbenzenesulfonamide
Übersicht
Beschreibung
N-(4-fluorobenzyl)-4-methyl-N-phenylbenzenesulfonamide, commonly known as FBPS, is a sulfonamide-based compound that has gained significant attention in the scientific community due to its potential applications in drug development. FBPS is a white crystalline powder with a molecular formula of C20H18FNO2S and a molecular weight of 359.43 g/mol.
Wirkmechanismus
The mechanism of action of FBPS is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various cellular processes, including cell proliferation, apoptosis, and inflammation. FBPS has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in several types of cancer cells. This inhibition leads to a decrease in the pH of the tumor microenvironment, which inhibits tumor growth. FBPS has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the degradation of acetylcholine, which is implicated in Alzheimer's disease.
Biochemical and Physiological Effects:
FBPS has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of carbonic anhydrase IX, which is involved in regulating the pH of the tumor microenvironment. FBPS has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the degradation of acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which is implicated in memory and learning. FBPS has also been shown to have anti-inflammatory and anti-oxidant properties, which make it a potential therapeutic agent for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
FBPS has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has been shown to have potent anti-tumor activity in different cancer cell lines. FBPS has also been shown to have anti-inflammatory and anti-oxidant properties, which make it a potential therapeutic agent for inflammatory diseases. However, there are also some limitations to using FBPS in lab experiments. For example, its mechanism of action is not fully understood, and more research is needed to elucidate its exact mode of action. Additionally, FBPS has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on FBPS. One area of research is to further elucidate its mechanism of action. This could involve identifying the specific enzymes and pathways that are affected by FBPS and studying the downstream effects of its inhibition. Another area of research is to test the safety and efficacy of FBPS in clinical trials. This could involve testing its efficacy as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and inflammation. Additionally, more research is needed to optimize the synthesis and purification of FBPS, which could lead to more efficient and cost-effective production of the compound.
Wissenschaftliche Forschungsanwendungen
FBPS has shown potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and inflammation. Several studies have demonstrated the anti-tumor activity of FBPS in different cancer cell lines. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. FBPS has also been shown to have anti-inflammatory and anti-oxidant properties, which make it a potential therapeutic agent for inflammatory diseases.
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-methyl-N-phenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO2S/c1-16-7-13-20(14-8-16)25(23,24)22(19-5-3-2-4-6-19)15-17-9-11-18(21)12-10-17/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMNEIYQHVMIAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-amino-N-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B3607504.png)

![1-(4-bromobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B3607513.png)
![5-chloro-4,6-dimethyl-2-(4-nitrophenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine](/img/structure/B3607526.png)
![3-amino-6,6-dimethyl-2-(2-phenylethyl)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B3607536.png)
![ethyl 5,5-dimethyl-2-{[3-(4-methyl-1-piperidinyl)propanoyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B3607550.png)
![1-({4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}carbonothioyl)pyrrolidine](/img/structure/B3607556.png)
![2-benzyl-10,10-dimethyl-10,11-dihydro-8H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3607563.png)
![1-({5-bromo-2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B3607566.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3,4-dimethylphenyl)-N~2~-(2-methylphenyl)glycinamide](/img/structure/B3607571.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3607578.png)
![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(3-methoxyphenyl)-4-methylbenzamide](/img/structure/B3607585.png)

![1-chloro-3-ethoxy-2-[(3-fluorobenzyl)oxy]-5-(2-nitrovinyl)benzene](/img/structure/B3607591.png)